molecular formula C19H22O6 B12113336 3,7'-Epoxy-4,8'-oxyneolignan

3,7'-Epoxy-4,8'-oxyneolignan

Cat. No.: B12113336
M. Wt: 346.4 g/mol
InChI Key: VSJGYMSTWHUFMX-UHFFFAOYSA-N
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Description

3,7’-Epoxy-4,8’-oxyneolignan: is a natural compound belonging to the neolignan class It features a unique structure, combining elements of both lignans and neolignans

    Chemical Structure: It consists of a 2,3-dihydro-1,4-benzodioxine ring with specific substitutions

Preparation Methods

Synthetic Routes::

  • While 3,7’-Epoxy-4,8’-oxyneolignan can be isolated from natural sources (such as the leaves of Juniperus chinensis), synthetic methods are also employed.
  • One common synthetic route involves the cyclization of suitable precursors to form the 2,3-dihydro-1,4-benzodioxine ring, followed by selective functionalization at the appropriate positions.
Industrial Production::
  • Industrial-scale production methods may vary, but they often rely on efficient synthetic routes to obtain sufficient quantities of the compound.

Chemical Reactions Analysis

    Reactivity: undergoes various reactions due to its functional groups.

    Common Reactions:

    Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (solvents, temperatures) play crucial roles.

    Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.

Scientific Research Applications

    Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.

    Biology: Investigating its interactions with enzymes, receptors, and cellular pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or antioxidant effects.

    Industry: Utilization in the synthesis of bioactive compounds or as a starting material.

Mechanism of Action

    Targets: It may interact with specific proteins, receptors, or enzymes.

    Pathways: Activation or inhibition of signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other neolignans or related compounds.

    Similar Compounds: Some related compounds include

Properties

IUPAC Name

4-[2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGYMSTWHUFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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